5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
The compound “5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It is related to a class of compounds known as inhibitors of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds with structural features similar to 5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been explored for their antimicrobial and anti-proliferative activities. For instance, derivatives of 1,3,4-Oxadiazole N-Mannich bases, including those with piperazinomethyl groups, have shown broad-spectrum antibacterial activities and potent anti-proliferative activities against various cancer cell lines, such as prostate, colorectal, and breast cancer (L. H. Al-Wahaibi et al., 2021).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds incorporating fluorophenyl and piperazine components, akin to the chemical structure , have been documented. These studies contribute to understanding the chemical properties and potential reactivity of such compounds, laying a foundation for further applications in medicinal chemistry and materials science (B. Kariuki et al., 2021).
Anticancer Evaluation
Furthermore, thiazoles and triazines, which are part of the structural backbone of the compound , have been evaluated for their anticancer properties. Particularly, compounds with piperazine substituents have shown promising results against a variety of cancer cell lines, indicating the potential of such structural motifs in the development of anticancer agents (Kostyantyn Turov, 2020).
Antimicrobial Activity
The antibacterial activity of molecules containing 1,2,4-triazole and thiazolyl moieties, similar to the structure , has been investigated. Some compounds exhibited significant antibacterial activity against various pathogens, suggesting the potential of such molecules in developing new antimicrobial agents (Rangappa Santosh et al., 2018).
properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3S/c1-31-18-8-7-15(13-19(18)32-2)20(21-22(30)29-23(33-21)25-14-26-29)28-11-9-27(10-12-28)17-6-4-3-5-16(17)24/h3-8,13-14,20,30H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIZPEIFBXVGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=CC=C5F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
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